molecular formula C21H30N4O4 B2529036 methyl 4-((4-(4-ethyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)methyl)benzoate CAS No. 1797288-59-5

methyl 4-((4-(4-ethyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)methyl)benzoate

Cat. No. B2529036
CAS RN: 1797288-59-5
M. Wt: 402.495
InChI Key: YGQFJLLVOHUCDY-UHFFFAOYSA-N
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Description

The compound of interest, methyl 4-((4-(4-ethyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)methyl)benzoate, is a complex molecule that appears to be related to a family of compounds with various biological activities. The structure suggests the presence of a triazole moiety, a piperidine ring, and a benzoate ester group, which are common in medicinal chemistry for their diverse pharmacological properties.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, benzoates derived from 4-amino-5-chloro-2-methoxybenzoic acid and substituted 1-piperidineethanol were synthesized and found to be potent 5-HT4 receptor agonists . Another study reported the synthesis of a compound with a piperidine ring and a benzoate ester group, which was a crucial intermediate in the synthesis of vandetanib . These studies provide insights into the synthetic routes that could potentially be applied to the compound , involving steps such as protection, reduction, and substitution reactions.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using X-ray crystallography and molecular modeling. For example, the crystal structure of methyl 4-{(E)-2-(4-methylpiperazino)-1-diazenyl}benzoate was determined, revealing a typical chair conformation for the piperazine ring . Structural analyses of similar compounds have been performed, which could inform the conformational preferences and stability of the target compound .

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored in various contexts. For instance, the introduction of different substituents on the piperidine ring can dramatically change the pharmacological profile of the molecules . The ester function in these compounds has been shown to play a significant role in their activity at 5-HT4 receptors . The reactivity of the triazene moiety has also been studied, with implications for the stability and half-life of the compounds at physiological pH .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been deduced from their synthesis and structural studies. The crystallographic data provide information on the solid-state properties, such as unit cell dimensions and symmetry . The molecular modeling studies offer insights into the minimum energy conformers and the orientation of functional groups, which can affect the solubility, stability, and overall physicochemical profile of the compounds .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Triazole derivatives, including compounds structurally related to "methyl 4-((4-(4-ethyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)methyl)benzoate," have been synthesized and evaluated for their antimicrobial activities. These studies involve the creation of novel compounds through chemical reactions and assessing their effectiveness against various microorganisms. For example, Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives and found some to possess good or moderate activities against test microorganisms Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives.

Molecular Docking Studies and EGFR Inhibition

The exploration of benzimidazole derivatives bearing a 1,2,4-triazole moiety as EGFR inhibitors highlights the potential of these compounds in cancer therapy. Karayel (2021) conducted molecular docking studies to understand the anti-cancer properties of such derivatives, demonstrating their binding affinity to the EGFR binding pocket and potential anti-cancer activity Molecular stabilities, conformational analyses and molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors.

Palladium-catalyzed Synthesis

Research into palladium-catalyzed C-H functionalization includes the synthesis of complex molecules that may involve triazole derivatives or similar compounds. Such methodologies are pivotal in medicinal chemistry for the creation of novel therapeutic agents Oxindole Synthesis via Palladium‐catalyzed CH Functionalization.

Crystal Structure Analysis

The crystal structure of compounds related to "this compound" can provide insights into their molecular conformation and potential interactions in biological systems. Studies like those by Moser et al. (2005) focus on determining the crystal structure to understand the molecular orientation and interactions that could influence biological activity Methyl 4-((E)-2-{3-[(3-{ (E)-2-[4-(methoxycarbonyl)phenyl]- 1-diazenyl}-5,5-dimethylhexahydro-1-pyrimidinyl)methyl]-5,5-dimethylhexahydro-1-pyrimidinyl-1-diazenyl) benzoate. X-ray crystal structure.

Corrosion Inhibition

Triazole derivatives also find applications in corrosion inhibition, indicating their versatility beyond biomedical applications. Studies on the corrosion inhibition performance of oxazole derivatives on mild steel in hydrochloric acid medium, for instance, demonstrate the potential industrial applications of these compounds Experimental, quantum chemical studies of oxazole derivatives as corrosion inhibitors on mild steel in molar hydrochloric acid medium.

properties

IUPAC Name

methyl 4-[[4-[4-ethyl-1-(2-methoxyethyl)-5-oxo-1,2,4-triazol-3-yl]piperidin-1-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O4/c1-4-24-19(22-25(21(24)27)13-14-28-2)17-9-11-23(12-10-17)15-16-5-7-18(8-6-16)20(26)29-3/h5-8,17H,4,9-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQFJLLVOHUCDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)CC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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